molecular formula C10H7ClF2N2 B2469282 1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole CAS No. 1260836-32-5

1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole

Cat. No.: B2469282
CAS No.: 1260836-32-5
M. Wt: 228.63
InChI Key: GMHLYZRJUOIOGW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a chloromethyl group and a difluorophenyl group attached to the imidazole ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be derived from simple precursors such as glyoxal, formaldehyde, and ammonia.

    Chloromethylation: The imidazole ring undergoes chloromethylation using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst such as zinc chloride.

    Introduction of Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the chloromethylated imidazole with a difluorobenzene derivative under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to form imidazolines.

    Coupling Reactions: The difluorophenyl group can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, leading to the formation of biaryl compounds.

Major products formed from these reactions include azido derivatives, thiocyanate derivatives, and various biaryl compounds.

Scientific Research Applications

1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of their functions.

    Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(Chloromethyl)-4-(2,4-difluorophenyl)imidazole can be compared with other similar compounds, such as:

    1-(Chloromethyl)-4-phenylimidazole: Lacks the difluorophenyl group, resulting in different chemical properties and biological activities.

    1-(Bromomethyl)-4-(2,4-difluorophenyl)imidazole: Contains a bromomethyl group instead of a chloromethyl group, leading to differences in reactivity and applications.

    4-(2,4-Difluorophenyl)imidazole:

The uniqueness of this compound lies in the combination of the chloromethyl and difluorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(chloromethyl)-4-(2,4-difluorophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2N2/c11-5-15-4-10(14-6-15)8-2-1-7(12)3-9(8)13/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHLYZRJUOIOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN(C=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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